Methyl 3-amino-2,2-dimethylbutanoate
Overview
Description
Methyl 3-amino-2,2-dimethylbutanoate: is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid and contains an amino group and a methyl ester group
Scientific Research Applications
Chemistry: Methyl 3-amino-2,2-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules.
Medicine: this compound has potential applications in drug development. It is used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize methyl 3-amino-2,2-dimethylbutanoate involves the esterification of 3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Ammonolysis: Another method involves the ammonolysis of methyl 3-chloro-2,2-dimethylbutanoate. This reaction is carried out by treating the chloro compound with ammonia gas or an aqueous ammonia solution under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The raw materials, such as 3-amino-2,2-dimethylbutanoic acid and methanol, are readily available and cost-effective, making this method suitable for industrial applications. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-2,2-dimethylbutanoate can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Methyl 2-amino-3,3-dimethylbutanoate: This compound has a similar structure but differs in the position of the amino group.
Ethyl 3-amino-2,2-dimethylbutanoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 3-amino-2-methylbutanoate: This compound has a different substitution pattern on the butanoate backbone.
Uniqueness: Methyl 3-amino-2,2-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl ester group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 3-amino-2,2-dimethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUUPJAZVLZSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531865 | |
Record name | Methyl 3-amino-2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88413-76-7 | |
Record name | Methyl 3-amino-2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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